molecular formula C7H5F2NO3 B1585949 2,3-Difluoro-6-nitroanisole CAS No. 66684-60-4

2,3-Difluoro-6-nitroanisole

Cat. No.: B1585949
CAS No.: 66684-60-4
M. Wt: 189.12 g/mol
InChI Key: BCWRUHXLSHZAEA-UHFFFAOYSA-N
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Description

It is a pale yellow liquid with a molecular weight of 189.12 g/mol . This compound is primarily used as an intermediate in the synthesis of various chemical products and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-nitroanisole typically involves the fluorine substitution and nitration of methyl ether. One common method includes reacting p-methyl ether with hydrogen fluoride and nitric acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution and nitration occur efficiently.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions safely and efficiently. The production process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-nitroanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: The primary product is 2,3-difluoro-6-aminoanisole.

    Substitution: Depending on the substituent, products can vary widely, including different fluorinated or methoxylated derivatives.

Scientific Research Applications

2,3-Difluoro-6-nitroanisole is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The methoxy group can also affect the compound’s solubility and interaction with other molecules. These interactions can lead to various biochemical and chemical pathways, depending on the specific application and conditions.

Comparison with Similar Compounds

  • 2,4-Difluoro-6-nitroanisole
  • 3,4-Difluoro-2-methoxyaniline
  • 2,3-Difluoro-4-nitroanisole

Comparison: 2,3-Difluoro-6-nitroanisole is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and redox reactions, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1,2-difluoro-3-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWRUHXLSHZAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382269
Record name 2,3-Difluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-60-4
Record name 1,2-Difluoro-3-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g (0.114 mole) of 2,3-difluoro-6-nitrophenol (VI) were dissolved in 700 ml of acetone. 18.9 g (0.137 mole) of potassium carbonate and 34.1 g (0.24 mole) of methyl iodide were added to the solution, and the mixture was heated under reflux for 20 hours, whilst stirring. The solvent was then removed from the mixture by evaporation under reduced pressure, and the residue was extracted with ethyl acetate. The ethyl acetate extract was washed with water and dried, and the solvent was removed by evaporation under reduced pressure to give 23.0 g of 3,4-difluoro-2-methoxy-1-nitrobenzene (VII) as a yellow oil [Step (B1)].
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
34.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,3-difluoro-6-nitrophenol (15.01 g, 85.8 mmol) in anhydrous dimethylformamide (120 mL) was cautiously added potassium carbonate (16.6 g, 120 mmol) and methyl iodide (6.63 mL, 107 mmol). The resulting suspension was stirred overnight. The next morning the reaction was poured into water and extracted twice with diethyl ether. The organic layers were washed twice with 5% LiCl, dried over sodium sulfate. The solvents were removed under reduced pressure to afford 1,2-difluoro-3-(methyloxy)-4-nitrobenzene as a yellow oil (14.7 g, 91% yield). 1H NMR (400 MHz, CDCl3) δ ppm 4.13 (s, 3 H), 7.00 (td, J=9.07, 7.15 Hz, 1 H), 7.67 (ddd, J=9.35, 5.32, 2.20 Hz, 1 H).
Quantity
15.01 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
6.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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